molecular formula C7H4BrFN2 B1375068 2-Amino-5-bromo-4-fluorobenzonitrile CAS No. 1334331-01-9

2-Amino-5-bromo-4-fluorobenzonitrile

Cat. No. B1375068
CAS RN: 1334331-01-9
M. Wt: 215.02 g/mol
InChI Key: SJATVCKBWOESRY-UHFFFAOYSA-N
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Description

“2-Amino-5-bromo-4-fluorobenzonitrile” is a chemical compound with the CAS Number: 1334331-01-9 . It has a molecular weight of 215.02 . The IUPAC name for this compound is this compound . It is also known by the synonyms 5-Bromo-4-fluoroanthranilonitrile and 4-Bromo-2-cyano-5-fluoroaniline .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H4BrFN2/c8-5-1-4 (3-10)7 (11)2-6 (5)9/h1-2H,11H2 . This indicates the molecular structure of the compound.


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” were not found in the search results, similar compounds like 4-substituted-2-fluorobenzonitriles have been used in reactions with ketone oxime anions to give nucleophilic aromatic substitution aryloxime adducts . These adducts can undergo cyclization under aqueous acidic conditions to give the corresponding ketones .


Physical And Chemical Properties Analysis

“this compound” is a brown solid . and is stored at temperatures between 0-5°C . The compound is shipped at ambient temperature .

Scientific Research Applications

Synthesis of Related Compounds

  • Synthesis of 3-Bromo-2-fluorobenzoic Acid : 2-Amino-5-bromo-4-fluorobenzonitrile is utilized in synthesizing 3-bromo-2-fluorobenzoic acid, a process suitable for industrial-scale production due to its low cost and mild reaction conditions (Zhou, 2013).

  • Facile Synthesis of 2-bromo-3-fluorobenzonitrile : This compound is used in the scalable synthesis of 2-bromo-3-fluorobenzonitrile through halodeboronation of aryl boronic acids, demonstrating the generality of this transformation (Szumigala et al., 2004).

Chemical Reactions and Transformations

  • Chemical Fixation of Carbon Dioxide : A study shows the use of 2-amino-5-fluorobenzonitrile in the efficient chemical fixation of CO2 to quinazoline-2,4(1H,3H)-diones, applicable to large-scale reactions (Kimura et al., 2012).

  • Synthesis of Aminoacridine : In the synthesis of aminoacridine, a novel cholinesterase inhibitor, this compound serves as a key intermediate (Nishioka et al., 1992).

  • Synthesis of Benzothienopyrimidines : The compound is involved in the conversion of various 2-fluorobenzonitriles to benzothienopyrimidines, highlighting the diversity of its applications in chemical synthesis (Bridges & Zhou, 1997).

Material Science and Engineering

  • Corrosion Inhibition Properties : this compound derivatives are studied for their corrosion inhibition properties on mild steel in acidic environments, indicating their potential use in material protection (Verma et al., 2015).

  • Vibrational Analysis in Spectroscopy : The compound is involved in vibrational analysis studies of substituted benzonitriles, contributing to a deeper understanding of molecular spectroscopy (Kumar & Rao, 1997).

Mechanism of Action

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The signal word for this compound is "Warning" . Hazard statements associated with the compound include H319 and H335 . Precautionary statements include P271, P261, and P280 .

properties

IUPAC Name

2-amino-5-bromo-4-fluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrFN2/c8-5-1-4(3-10)7(11)2-6(5)9/h1-2H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJATVCKBWOESRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Br)F)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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